molecular formula C25H42O3 B3103565 2-Ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate CAS No. 144429-84-5

2-Ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Cat. No. B3103565
CAS RN: 144429-84-5
M. Wt: 390.6 g/mol
InChI Key: YSLFJMFSTOJEDL-UHFFFAOYSA-N
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Description

2-Ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a chemical compound with the molecular formula C25H42O3 . It has an average mass of 390.599 Da and a monoisotopic mass of 390.313385 Da .


Molecular Structure Analysis

The molecular structure of this compound is based on the molecular formula C25H42O3 . The structure is generated from information available in databases .

Scientific Research Applications

Antioxidant Synthesis and Improvement

A significant application of 2-Ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (EDTHP) lies in the field of antioxidants. It has been used in the preparation of ashless antioxidants, displaying high content of effective components and good anti-oxidation properties. The synthesis process involves the transesterification of intermediate products with 2-ethylhexanol, resulting in a product with a high content of effective components and excellent anti-oxidation properties (Zhou Xu-guang, 2007). Similarly, various studies have focused on improving the yield and process conditions for synthesizing antioxidants using EDTHP as a raw material, aiming to enhance their industrial applicability (Huo Xiao-jian, 2010).

Antioxidant Application in Polymers

EDTHP-based antioxidants have found extensive use in polymers. One study synthesized a new intermolecular complex antioxidant from EDTHP, showing excellent performance in polypropylene (PP) by improving its oxidation induction time, melt flow rate, tensile strength, and elongation (W. Lijuan, 2008). Another study developed antioxidant SKY-1035 using EDTHP, which demonstrated effective results when applied to cross-linking PE insulator and other plastic materials (Li Jie, 2007).

Safety Evaluation in Food Contact Materials

The safety evaluation of substances derived from EDTHP, particularly in food contact materials, has been a topic of interest. For instance, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols, a derivative of EDTHP, was evaluated by the EFSA. It was concluded that there is no safety concern for the consumer if its migration in polyolefins in contact with food does not exceed certain limits (Flavourings, 2011).

Synthesis and Characterization for Lubricating Oil

EDTHP has also been utilized in the synthesis and characterization of lubricating oil. A study synthesized antioxidant-modified esters using EDTHP, pentaerythritol, and fatty acids. The resulting esters showed excellent thermal oxidation stability and good antioxidation properties, indicating their potential use as lubricating base oil (T. Jing, 2012).

properties

IUPAC Name

2-ethylhexyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O3/c1-9-11-12-18(10-2)17-28-22(26)14-13-19-15-20(24(3,4)5)23(27)21(16-19)25(6,7)8/h15-16,18,27H,9-14,17H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLFJMFSTOJEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80273997
Record name 2-Ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80273997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

CAS RN

144429-84-5
Record name 2-Ethylhexyl 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144429-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80273997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-ethylhexyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.220.452
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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